molecular formula C19H13NO2 B14423448 Methylnitrochrysene CAS No. 80182-33-8

Methylnitrochrysene

Cat. No.: B14423448
CAS No.: 80182-33-8
M. Wt: 287.3 g/mol
InChI Key: ZIAOMROBSCTTJG-UHFFFAOYSA-N
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Description

Methylnitrochrysene is a polycyclic aromatic hydrocarbon (PAH) derivative with a nitro group attached to the chrysene structure. It is known for its mutagenic and carcinogenic properties, making it a compound of significant interest in environmental and health-related studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylnitrochrysene can be synthesized through various methods, including nitration of chrysene followed by methylation. The nitration process typically involves the use of nitric acid and sulfuric acid to introduce the nitro group into the chrysene molecule. Subsequent methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methylnitrochrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylnitrochrysene has several applications in scientific research:

Mechanism of Action

Methylnitrochrysene exerts its effects primarily through the formation of reactive intermediates during metabolic activation. These intermediates can bind to DNA, leading to mutations and potentially causing cancer. The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes .

Comparison with Similar Compounds

Uniqueness: Methylnitrochrysene is unique due to the presence of both a nitro and a methyl group, which influences its chemical reactivity and biological activity. This dual functionalization makes it a valuable compound for studying the combined effects of nitro and methyl groups on PAHs .

Properties

CAS No.

80182-33-8

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

1-methyl-3-nitrochrysene

InChI

InChI=1S/C19H13NO2/c1-12-10-14(20(21)22)11-19-15(12)8-9-17-16-5-3-2-4-13(16)6-7-18(17)19/h2-11H,1H3

InChI Key

ZIAOMROBSCTTJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC3=C2C=CC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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